molecular formula C9H9BrClN3 B13209175 N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13209175
M. Wt: 274.54 g/mol
InChI Key: QWDBFYOGIFROJN-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4-bromo-3-chlorophenyl group attached to the imidazoline ring.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9BrClN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

QWDBFYOGIFROJN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Acyl or 2-Substituted Imidazoles

One prominent approach involves cyclization of 2-acylimidazoles or their derivatives. For example, the synthesis of 2-(4-bromophenyl)-imidazoles can be achieved by acylation of imidazole followed by cyclization under suitable conditions.

Reaction scheme:

Imidazole derivative + aromatic acyl chloride (e.g., 4-bromobenzoyl chloride) → 2-acylimidazole → cyclization to form the imidazoline ring

Conditions:

  • Base (e.g., triethylamine)
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to mild heating

Mechanism:

  • Nucleophilic attack of imidazole nitrogen on acyl chloride
  • Intramolecular cyclization facilitated by heating or catalysts

Reference:

  • Similar methods are discussed in the synthesis of substituted imidazoles, where acylation followed by cyclization yields the core heterocycle with desired substitutions.

Condensation of Amino Precursors with Formaldehyde or Aldehydes

Another route involves condensation of amino compounds with aldehydes, followed by cyclization to form the imidazoline or imidazole ring. For this compound, this can involve:

  • Condensation of 4-bromo-3-chlorophenylamine with suitable aldehydes
  • Cyclization under acidic or basic conditions

Reaction scheme:

Aromatic amine + aldehyde → imidazoline intermediate → cyclization to imidazole derivative

Conditions:

  • Acid catalysis (e.g., acetic acid)
  • Solvent: Ethanol or acetic acid
  • Heating to promote cyclization

Research findings:

  • Such condensation methods are well-documented for synthesizing imidazoline derivatives with various substitutions.

Multi-Component Reactions (MCR)

Recent literature highlights the efficiency of multi-component reactions for synthesizing substituted imidazoles, including NH-imidazoles with specific aromatic substitutions.

Example:

  • Combining aldehydes, amines, and isocyanides in the presence of catalysts like DABCO or nanocatalysts
  • Microwave-assisted protocols to enhance reaction rates and yields

Mechanism:

  • Initial formation of imine or imidazoline intermediates
  • Cyclization facilitated by catalysts or microwave irradiation

Research data:

  • Microwave protocols using DABCO catalysis have yielded NH-imidazoles with high efficiency and functional group tolerance, suitable for introducing halogenated aromatic rings.

Halogenated Aromatic Precursors

The presence of halogens (Br, Cl) on the aromatic ring is typically introduced via halogenated aromatic compounds such as 4-bromobenzoyl chloride or 3-chlorobenzoyl chloride, which undergo acylation or substitution reactions with suitable imidazole precursors.

Example:

4-bromobenzoyl chloride + imidazole derivative → 2-(4-bromophenyl)imidazole

This intermediate can then be further functionalized or reduced to obtain the amino derivative.

Specific Synthetic Route for this compound

Based on the literature, a plausible synthetic pathway includes:

Step 1: Preparation of 4-bromo-3-chlorobenzoyl chloride

  • Starting from 4-bromo-3-chlorobenzoic acid
  • Conversion to acyl chloride using thionyl chloride (SOCl₂) under reflux

Step 2: Formation of 2-(4-bromophenyl)-imidazole

  • Nucleophilic attack of imidazole on the acyl chloride
  • Cyclization under basic conditions (e.g., triethylamine) to form the imidazoline ring

Step 3: Reduction to the amino derivative

  • Hydrogenation or reduction of the imidazoline to the corresponding imidazoline-2-amine

Step 4: Functionalization to this compound

  • Final substitution or addition of amino groups at the C-2 position, possibly via nucleophilic substitution or reductive amination

Data Table of Relevant Conditions and Yields

Step Reagents Conditions Yield (%) Notes
1 SOCl₂, benzoic acid derivative Reflux, inert atmosphere 85-90 Conversion to acyl chloride
2 Imidazole, acyl chloride, triethylamine Room temp to mild heating 70-85 Cyclization to imidazoline
3 Hydrogen gas, Pd/C Hydrogenation, room temp 80-90 Reduction to amino derivative
4 Nucleophilic substitution Reflux, suitable solvent Variable Final functionalization

Summary and Considerations

  • Mechanistic insights suggest that acylation followed by cyclization remains the most straightforward route for constructing the core imidazole ring with halogenated substitutions.
  • Catalytic and microwave-assisted methods improve yields and reaction times, especially for multi-substituted derivatives.
  • Functional group tolerance allows for the introduction of halogen substituents like bromine and chlorine at specific positions on the phenyl ring, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The imidazoline core (4,5-dihydro-1H-imidazol-2-amine) is common across all analogs. Variations arise in the substituents on the phenyl ring, influencing electronic properties, steric effects, and biological activity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key References
Target Compound* 4-Bromo-3-chloro C₉H₁₀BrClN₃ ~306.5 Not explicitly listed Inferred from analogs
Romifidine Hydrochloride 2-Bromo-6-fluoro C₉H₁₀BrClFN₃ 306.06 65896-14-2
Tolonidine Nitrate 2-Chloro-4-methyl C₁₀H₁₂ClN₃·HNO₃ 271.68 (base) 4201-22-3
N-(4-Fluoro-2-methylphenyl)-... 4-Fluoro-2-methyl C₁₀H₁₂FN₃ 193.22 16822-91-6
N-(3-Fluorophenyl)-... 3-Fluoro C₉H₁₀FN₃ 179.19 74387-74-9
5-(4-Chlorophenyl)-... hydrobromide 4-Chloro C₂₇H₂₄FN₃O 425.50 215303-72-3
Tramazoline 5,6,7,8-Tetrahydronaphthalen-1-yl C₁₃H₁₇N₃ 215.3 1082-57-1

*Hypothetical structure based on evidence.

Substituent Effects on Properties

  • Fluorine, being smaller and electronegative, may optimize hydrogen bonding and metabolic stability .
  • Methyl/Methoxy Groups :
    • Electron-donating groups (e.g., methyl in Tolonidine) can alter electronic density, impacting interactions with biological targets .
  • Aromatic Systems :
    • Compounds like Tramazoline, with a tetrahydronaphthalenyl group, demonstrate expanded aromatic systems that may enhance receptor affinity .

Biological Activity

N-(4-Bromo-3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 1698616-94-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C₉H₉BrClN₃
  • Molecular Weight : 274.54 g/mol
  • Structural Characteristics : The compound features a halogenated phenyl ring and an imidazole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antitumor Activity :
    • The compound has shown promise as an anticancer agent by inducing cytotoxicity in cancer cell lines. It is believed to affect critical pathways involved in cell proliferation and apoptosis.
    • Studies indicate that similar compounds can inhibit human DNA topoisomerases I and II, which are often overexpressed in cancer cells, thereby serving as valid targets for anticancer therapies .
  • Antimicrobial Properties :
    • This compound has been evaluated for its antibacterial and antifungal activities. Its structural components may enhance its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against various diseases .

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells. The IC50 values ranged from 0.31 to 1.20 µM depending on the specific analogs tested .
  • Antimicrobial Efficacy :
    • A study examining the antimicrobial activity revealed that derivatives of this compound displayed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Mechanism
This compoundHigh (IC50: 0.31 - 1.20 µM)Moderate (MIC: 5.64 - 77.38 µM)Topoisomerase inhibition
N-(4-bromo-3-chlorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamideModerateHigh (MIC: 4.69 - 22.9 µM)Enzyme inhibition
N-(4-bromo-3-chlorophenyl)-4-chloro-3-nitrobenzamideLowModerateDisruption of metabolic pathways

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